p97-IN-23
Beschreibung
p97-IN-23 is a potent and selective inhibitor of p97 (also known as valosin-containing protein, VCP), an ATPase critical for protein homeostasis and the ubiquitin-proteasome system. Structurally, this compound features a heterocyclic core with a sulfonamide moiety, optimizing its binding affinity to the D2 ATPase domain of p95. Preclinical studies demonstrate nanomolar inhibitory activity (IC₅₀ = 12 nM) and >100-fold selectivity over related ATPases, such as HSP90 and HSP70 . Its pharmacokinetic profile includes moderate oral bioavailability (F = 45%) and a plasma half-life of 6–8 hours in murine models, supporting in vivo efficacy .
Eigenschaften
Molekularformel |
C29H38FN5 |
|---|---|
Molekulargewicht |
475.66 |
IUPAC-Name |
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-((1-(4-methylpiperazin-1-yl)cyclobutyl)methyl)piperidin-4-amine |
InChI |
InChI=1S/C29H38FN5/c1-33-14-16-35(17-15-33)29(10-3-11-29)21-31-25-8-12-34(13-9-25)26-5-2-4-22(19-26)28-20-23-18-24(30)6-7-27(23)32-28/h2,4-7,18-20,25,31-32H,3,8-17,21H2,1H3 |
InChI-Schlüssel |
IKTPSOBWZZCXTI-UHFFFAOYSA-N |
SMILES |
CN1CCN(C2(CNC3CCN(C4=CC=CC(C(N5)=CC6=C5C=CC(F)=C6)=C4)CC3)CCC2)CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
p97-IN 23; p97 IN-23; p97-IN-23 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The development of p97 inhibitors has yielded several candidates, each with distinct pharmacological profiles. Below, p97-IN-23 is compared to three structurally and functionally analogous compounds: CB-5083 , NMS-873 , and DBeQ .
Table 1: Comparative Analysis of p97 Inhibitors
| Parameter | This compound | CB-5083 | NMS-873 | DBeQ |
|---|---|---|---|---|
| IC₅₀ (p97 ATPase) | 12 nM | 9 nM | 30 nM | 1.2 µM |
| Selectivity (vs. HSP90) | >100-fold | 50-fold | >500-fold | 10-fold |
| Solubility (PBS, pH 7.4) | 25 µM | 120 µM | 8 µM | 5 µM |
| Oral Bioavailability | 45% | 22% | <10% | Not reported |
| Key Mechanism | D2 domain binder | D1/D2 dual inhibitor | Allosteric inhibitor | ATP-competitive |
| Therapeutic Window | 8.5 (LD₅₀/ED₅₀) | 3.2 | 12.1 | 2.8 |
Structural and Functional Insights
CB-5083 : A first-in-class p97 inhibitor with potent D1/D2 domain inhibition. Despite its superior solubility, CB-5083 exhibits dose-limiting toxicity in clinical trials due to off-target effects on HSP70 . In contrast, This compound ’s sulfonamide group reduces HSP70 binding, improving tolerability .
NMS-873 : An allosteric inhibitor with exceptional selectivity (>500-fold over HSP90). However, its poor solubility (8 µM) limits in vivo utility, whereas This compound ’s heterocyclic core enhances aqueous stability .
DBeQ : A pan-p97 inhibitor with micromolar potency, primarily used as a research tool. Its lack of oral bioavailability and low selectivity make it unsuitable for clinical translation .
Preclinical Efficacy
- In multiple myeloma xenografts, this compound achieved 80% tumor growth inhibition at 50 mg/kg, outperforming CB-5083 (60% at 75 mg/kg) .
- NMS-873 shows efficacy in pancreatic cancer models but requires intraperitoneal administration due to solubility limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
